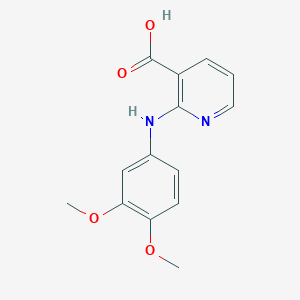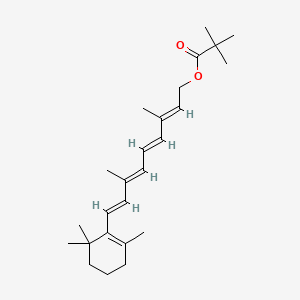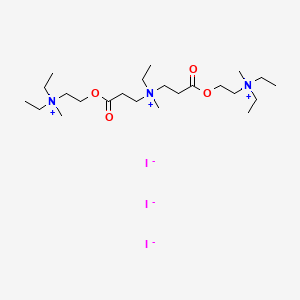
Bis(pyridin-4-ylmethyl) pyridine-2,6-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(pyridin-4-ylmethyl) pyridine-2,6-dicarboxylate is a coordination compound that has garnered significant interest in recent years due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of pyridine rings, which are known for their electron-donating ability and strong coordination with transition metals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(pyridin-4-ylmethyl) pyridine-2,6-dicarboxylate typically involves the reaction of pyridine-2,6-dicarboxylic acid with pyridine-4-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often employs hydrothermal or solvothermal methods. These methods involve the self-assembly of metal ions with organic bridging ligands under high temperature and pressure conditions. The use of these methods allows for the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Bis(pyridin-4-ylmethyl) pyridine-2,6-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can also undergo reduction reactions, typically in the presence of reducing agents such as hydrogen gas or metal hydrides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridine-2,6-dicarboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds .
Scientific Research Applications
Bis(pyridin-4-ylmethyl) pyridine-2,6-dicarboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Bis(pyridin-4-ylmethyl) pyridine-2,6-dicarboxylate involves its ability to coordinate with metal ions through the nitrogen atoms in the pyridine rings. This coordination leads to the formation of stable complexes that can interact with various molecular targets and pathways. The specific effects of these interactions depend on the nature of the metal ion and the target molecule .
Comparison with Similar Compounds
Bis(pyridin-4-ylmethyl) pyridine-2,6-dicarboxylate can be compared with other similar compounds, such as:
N,N’-bis(pyridin-4-yl)pyridine-2,6-dicarboxamide: This compound also contains pyridine rings and is used in the synthesis of coordination complexes.
4-(hydroxymethyl)pyridine-2,6-dicarboxylate: This derivative is used in the synthesis of lanthanide complexes with unique fluorescence properties.
4-[(bis-carboxymethyl-amino)-methyl]-pyridine-2,6-dicarboxylic acid: This compound is used as a multifunctional ligand in coordination chemistry.
The uniqueness of this compound lies in its specific structural arrangement and its ability to form stable complexes with a wide range of metal ions, making it a versatile compound in various scientific and industrial applications.
Properties
Molecular Formula |
C19H15N3O4 |
|---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
bis(pyridin-4-ylmethyl) pyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C19H15N3O4/c23-18(25-12-14-4-8-20-9-5-14)16-2-1-3-17(22-16)19(24)26-13-15-6-10-21-11-7-15/h1-11H,12-13H2 |
InChI Key |
QVCOVURSDGBJJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)OCC2=CC=NC=C2)C(=O)OCC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl-(1-phenoxypropan-2-yl)-[2-(phenylcarbamoyloxy)ethyl]azaniumchloride](/img/structure/B13740188.png)
![1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2,5-dione](/img/structure/B13740190.png)
![2-Amino-5,6-dimethyl-1H-benzo[d]imidazol-4-ol](/img/structure/B13740191.png)
![Dihydromorphinon-N-oxyd-ditartarat [German]](/img/structure/B13740197.png)




![Benzoic acid, 5-[[4-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-1-naphthalenyl]azo]-2-hydroxy-, disodium salt](/img/structure/B13740221.png)


